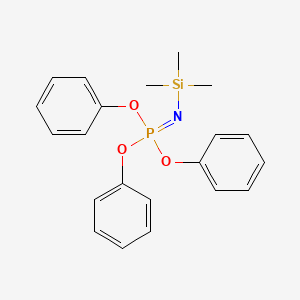
Triphenyl N-(trimethylsilyl)phosphorimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl N-(trimethylsilyl)phosphorimidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond. This compound is part of the broader class of phosphoramidates, which are known for their diverse applications in organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl N-(trimethylsilyl)phosphorimidate typically involves the reaction of triphenylphosphine with trimethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group . The general reaction scheme is as follows:
Ph3P+ClSiMe3→Ph3PNSiMe3+HCl
where Ph represents a phenyl group and Me represents a methyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactors to control reaction conditions precisely, leading to high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: Triphenyl N-(trimethylsilyl)phosphorimidate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted by other nucleophiles, leading to the formation of different phosphorimidate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidate derivatives with different functional groups .
Applications De Recherche Scientifique
Triphenyl N-(trimethylsilyl)phosphorimidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Triphenyl N-(trimethylsilyl)phosphorimidate involves the formation of a stable P-N bond. This bond is crucial for its reactivity and stability. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through its phosphorus atom . The pathways involved in its reactions often include nucleophilic substitution and coordination with metal centers .
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A common reagent in organic synthesis, known for its use in the Wittig reaction.
Trimethylsilyl Chloride: Used in the protection of hydroxyl groups in organic synthesis.
Phosphoramidates: A broader class of compounds with similar P-N bonds, used in various applications.
Uniqueness: Triphenyl N-(trimethylsilyl)phosphorimidate is unique due to its combination of a triphenylphosphine moiety and a trimethylsilyl group. This combination imparts specific reactivity and stability, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
63389-81-1 |
|---|---|
Formule moléculaire |
C21H24NO3PSi |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
triphenoxy(trimethylsilylimino)-λ5-phosphane |
InChI |
InChI=1S/C21H24NO3PSi/c1-27(2,3)22-26(23-19-13-7-4-8-14-19,24-20-15-9-5-10-16-20)25-21-17-11-6-12-18-21/h4-18H,1-3H3 |
Clé InChI |
HDEBJZDZNFLXRZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N=P(OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
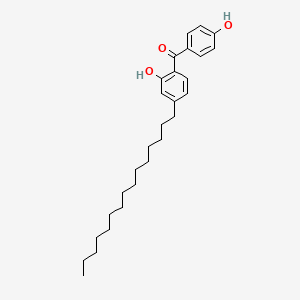
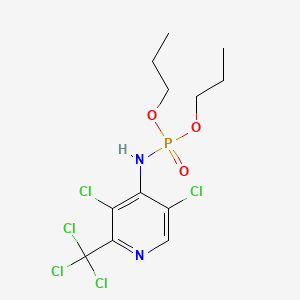

![Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester](/img/structure/B14515020.png)
![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
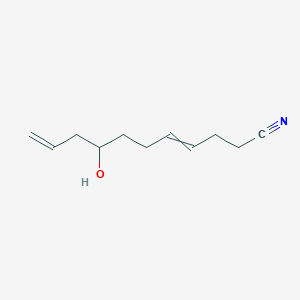
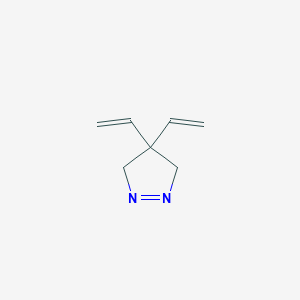
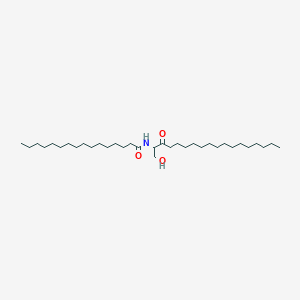
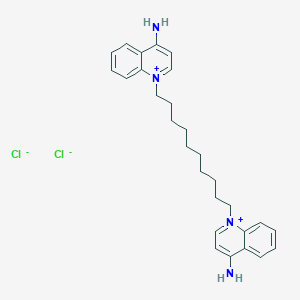

![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
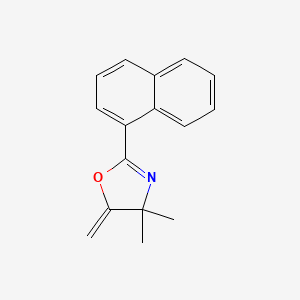
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
